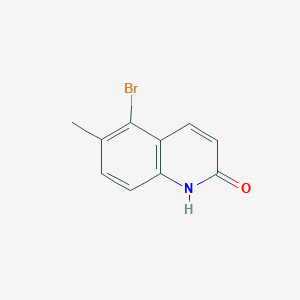![molecular formula C8H12O2 B2427027 (1S,2R,5S)-6-オキサビシクロ[3.2.1]オクタン-2-カルバルデヒド CAS No. 2290784-38-0](/img/structure/B2427027.png)
(1S,2R,5S)-6-オキサビシクロ[3.2.1]オクタン-2-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is a bicyclic organic compound featuring an oxabicyclo structure. This compound is notable for its unique three-dimensional framework, which imparts distinct chemical properties and reactivity. It is often utilized in synthetic organic chemistry due to its potential as an intermediate in the synthesis of more complex molecules.
科学的研究の応用
Chemistry
In chemistry, (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the construction of diverse chemical frameworks through various functionalization reactions .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a building block in the synthesis of bioactive molecules. Its rigid bicyclic structure can impart desirable pharmacokinetic properties to drug candidates .
Industry
In the industrial sector, (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is used in the production of specialty chemicals and materials. Its reactivity and structural features make it a valuable component in the development of new materials with specific properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde typically involves the use of intramolecular cyclization reactions. One common method is the intramolecular Diels-Alder reaction, where a diene and a dienophile within the same molecule react to form the bicyclic structure. This reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials are typically derived from readily available precursors, and the reaction conditions are optimized to minimize by-products and maximize the yield of the desired product .
化学反応の分析
Types of Reactions
(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid.
Reduction: Formation of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is primarily determined by its functional groups and three-dimensional structure. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The bicyclic framework provides rigidity and spatial orientation, which can influence the compound’s interactions with biological targets and pathways .
類似化合物との比較
Similar Compounds
- (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid
- (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-methanol
- 2-Azabicyclo[3.2.1]octane
Uniqueness
Compared to similar compounds, (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and allows for a wide range of chemical transformations. The oxabicyclo structure also provides a rigid and well-defined three-dimensional framework, making it a valuable intermediate in synthetic organic chemistry .
特性
IUPAC Name |
(1S,2R,5S)-6-oxabicyclo[3.2.1]octane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-4-6-1-2-8-3-7(6)5-10-8/h4,6-8H,1-3,5H2/t6-,7+,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAHHMSERHRZQZ-RNJXMRFFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1OC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2C[C@H]1OC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-4-(N,N-diallylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2426947.png)


![2-(4-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2426950.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2426957.png)

![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B2426962.png)

![3-oxo-4-(pyridin-3-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2426964.png)
![2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2426966.png)

